4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine
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Overview
Description
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is a complex organic compound that features a thiazole ring, a sulfonyl group, and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine typically involves multi-step reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzenesulfonyl chloride: A precursor in the synthesis of the compound.
Methanesulfonyl chloride: Another sulfonyl-containing compound with similar reactivity.
Thiazole derivatives: Compounds with a thiazole ring that exhibit similar chemical properties.
Uniqueness
4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonyl and methanesulfonyl groups enhances its potential as a versatile reagent in organic synthesis and as a bioactive compound in medicinal chemistry .
Properties
Molecular Formula |
C15H17ClN2O5S3 |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-2-methylsulfonyl-N-(oxolan-2-ylmethyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H17ClN2O5S3/c1-25(19,20)15-18-14(13(24-15)17-9-11-3-2-8-23-11)26(21,22)12-6-4-10(16)5-7-12/h4-7,11,17H,2-3,8-9H2,1H3 |
InChI Key |
VOGKKYBABIGJLC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCC2CCCO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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